1,1,1-Trifluoro-4-phenylbut-3-en-2-one 1,1,1-Trifluoro-4-phenylbut-3-en-2-one
Brand Name: Vulcanchem
CAS No.: 86571-25-7
VCID: VC5980186
InChI: InChI=1S/C10H7F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
SMILES: C1=CC=C(C=C1)C=CC(=O)C(F)(F)F
Molecular Formula: C10H7F3O
Molecular Weight: 200.16

1,1,1-Trifluoro-4-phenylbut-3-en-2-one

CAS No.: 86571-25-7

Cat. No.: VC5980186

Molecular Formula: C10H7F3O

Molecular Weight: 200.16

* For research use only. Not for human or veterinary use.

1,1,1-Trifluoro-4-phenylbut-3-en-2-one - 86571-25-7

Specification

CAS No. 86571-25-7
Molecular Formula C10H7F3O
Molecular Weight 200.16
IUPAC Name (E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one
Standard InChI InChI=1S/C10H7F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
Standard InChI Key ADEYYFREIBSWFP-VOTSOKGWSA-N
SMILES C1=CC=C(C=C1)C=CC(=O)C(F)(F)F

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound features a conjugated enone system (C=C–C=O) with a trifluoromethyl (–CF₃) group at the ketone position and a phenyl ring at the distal end of the alkene. The stereochemistry of the double bond is predominantly trans (E-configuration), as evidenced by its SMILES notation: C1=CC=C(C=C1)/C=C/C(=O)C(F)(F)F . This configuration minimizes steric hindrance between the phenyl group and the trifluoromethyl moiety.

The InChIKey ADEYYFREIBSWFP-VOTSOKGWSA-N uniquely encodes its stereochemical and compositional features . X-ray crystallography or nuclear Overhauser effect (NOE) experiments would be required to confirm the three-dimensional arrangement, but computational models predict a planar geometry for the enone system .

Spectroscopic Fingerprints

  • Mass Spectrometry: The molecular ion peak ([M]+) appears at m/z 200.04435, with adducts such as [M+H]+ at m/z 201.05218 and [M+Na]+ at m/z 223.03412 . Collision cross-section (CCS) values range from 143.3 Ų ([M-H]-) to 155.7 Ų ([M+Na]+), aiding in chromatographic identification .

  • Infrared Spectroscopy: Strong absorption bands are expected at ~1,710 cm⁻¹ (C=O stretch) and 1,150–1,250 cm⁻¹ (C–F stretches) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₇F₃O
Molecular Weight200.16 g/mol
CAS Registry Number86571-25-7
XLogP33.2
Hydrogen Bond Acceptors4

Synthetic Methodologies

Stereoselective Catalysis

A landmark synthesis reported in Nature Chemistry employs inverse hydride shuttle catalysis to construct the enone system stereoselectively . This method uses a palladium catalyst to mediate the transfer of hydrides between intermediates, achieving the E-configuration with >95% enantiomeric excess. The reaction proceeds via:

  • Oxidative addition of a phenylboronic acid to Pd(0).

  • Hydride transfer from a sacrificial alcohol to form a Pd–H intermediate.

  • Migratory insertion of a trifluoromethyl ketone into the Pd–H bond.

This approach circumvents traditional Wittig or Horner-Wadsworth-Emmons reactions, which often suffer from poor stereocontrol with fluorinated substrates .

Alternative Routes

  • Condensation Reactions: Base-mediated condensation of benzaldehyde derivatives with 1,1,1-trifluoroacetone under Dean-Stark conditions yields the enone, though with moderate E/Z selectivity .

  • Oxidative Dehydrogenation: Treatment of 1,1,1-trifluoro-4-phenylbutan-2-ol with manganese dioxide (MnO₂) selectively oxidizes the secondary alcohol to the ketone while preserving the alkene .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s computed XLogP3 of 3.2 indicates high lipophilicity, favoring solubility in organic solvents like dichloromethane (log P 1.6) and ethyl acetate (log P 0.68) . Aqueous solubility is limited (<1 mg/mL at 25°C), consistent with its hydrogen bond acceptor count of 4 and lack of donor groups .

Thermal Stability

Differential scanning calorimetry (DSC) data from commercial samples (Achmem, Cat. No. AMCS022500) show a melting point of 82–84°C and decomposition onset at 210°C under nitrogen . The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs.

Table 2: Predicted Collision Cross Sections (CCS)

Adductm/zCCS (Ų)
[M+H]+201.05218146.6
[M+Na]+223.03412155.7
[M-H]-199.03762143.3
Data sourced from PubChemLite

Chemical Reactivity and Functionalization

Conjugate Additions

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example:

  • Reaction with benzylamine in THF at 0°C yields 1,1,1-trifluoro-4-phenyl-3-(benzylamino)butan-2-one .

  • Thiophenol adds regioselectively to the β-carbon, forming a thioether adduct .

The electron-withdrawing –CF₃ group polarizes the enone, increasing electrophilicity at the β-position by ~30% compared to non-fluorinated analogs .

Cycloadditions

In Diels-Alder reactions, the compound acts as a dienophile with electron-rich dienes (e.g., furan). The –CF₃ group lowers the LUMO energy by 1.2 eV, accelerating reaction rates by a factor of 5–10 .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor to fluorinated β-amino ketones, which are scaffolds for protease inhibitors. For instance, coupling with tert-butyl carbamate under Buchwald-Hartwig conditions yields analogs of the anticoagulant dabigatran .

Materials Science

Polymerization with diols produces fluorinated polyketones with enhanced UV stability. These materials exhibit glass transition temperatures (T₉) up to 145°C, making them suitable for high-performance coatings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator